molecular formula C22H24N4O4S2 B2473618 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 895439-79-9

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2473618
CAS No.: 895439-79-9
M. Wt: 472.58
InChI Key: SZSUDEPDWBHGIU-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a fused thiazolo-triazole heterocyclic core. The compound’s structure integrates a 3,4-dimethoxyphenyl substituent on the thiazole ring and a 3,4-dimethylbenzenesulfonamide moiety linked via an ethyl spacer.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-14-5-7-18(11-15(14)2)32(27,28)23-10-9-17-13-31-22-24-21(25-26(17)22)16-6-8-19(29-3)20(12-16)30-4/h5-8,11-13,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSUDEPDWBHGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes both thiazole and triazole moieties, which are known for their diverse pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 452.5 g/mol

Structural Characteristics

The compound's structure includes:

  • A thiazolo[3,2-b][1,2,4]triazole core
  • A 3,4-dimethoxyphenyl group
  • An ethyl linkage
  • A sulfonamide functional group

This complex architecture contributes to its biological activity and potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole rings often exhibit significant anticancer activities. For instance, derivatives of triazole have been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that certain analogs of triazoles possess low IC50 values (nanomolar range), indicating potent antiproliferative effects against human cancer cell lines .

Case Study: Antiproliferative Activity

A comparative study evaluated the antiproliferative effects of several triazole derivatives on cancer cell lines. The most active compounds exhibited IC50 values ranging from 0.21 nM to 6.0 nM across different cell lines compared to standard agents like CA-4 (IC50 values ranging from 4 nM to 3100 nM) . The presence of methoxy groups in the phenyl moiety was crucial for enhancing activity.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

Antivascular Activity

In addition to its anticancer properties, this compound also shows promise in antivascular activity. Studies involving human umbilical vein endothelial cells (HUVECs) suggest that certain triazole derivatives can inhibit angiogenesis—a critical process in tumor growth and metastasis .

Comparative Biological Activity Table

Compound NameStructureIC50 (nM)Activity Type
CA-4-4 - 3100Anticancer
N-(...)-3cTriazole0.21 - 6.0Anticancer
N-(...)-3eTriazole1.9Anticancer
N-(...)-HUVECsTriazoleN/AAntivascular

Scientific Research Applications

  • Antimicrobial Properties : Compounds containing thiazole and triazole moieties have shown promising antimicrobial activities. Studies indicate that derivatives of triazoles are effective against various pathogens including bacteria and fungi. The presence of the sulfonamide group may enhance these properties by increasing solubility and bioavailability .
  • Anticancer Activity : Research has demonstrated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival . For example, the incorporation of a triazole ring has been linked to enhanced anticancer activity due to its ability to interact with biological targets effectively.
  • Anti-inflammatory Effects : The thiazolo[3,2-b][1,2,4]triazole structure has been associated with anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research highlighted the anticancer potential of compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide. Researchers reported that these compounds inhibited cancer cell proliferation in vitro and induced apoptosis through mitochondrial pathways. The study suggests that modifications in the structure can significantly influence their efficacy against various cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains. The study indicated that compounds with similar structural features exhibited broad-spectrum antimicrobial activity. This underscores the potential for developing new antibiotics based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide- and triazole-containing derivatives from the literature, focusing on synthesis, structural features, and spectral characteristics.

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Spectral Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3,4-Dimethoxyphenyl (thiazole); 3,4-dimethylbenzenesulfonamide (ethyl-linked) Not explicitly provided Expected: νC=S (~1247–1255 cm⁻¹), absence of νC=O (confirming triazole formation), νNH (~3278–3414 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione X = H, Cl, Br (sulfonyl); 2,4-difluorophenyl Varies by substituent νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹); tautomerism confirmed by absence of νS-H (~2500–2600 cm⁻¹)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Triazolo-thiadiazole Ethyl (triazole); 2-methylbenzamide (phenyl-linked) 363.44 Not provided in evidence; inferred νC=O (amide I band ~1650 cm⁻¹), νN-H (~3300 cm⁻¹)
N-(2-{6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide Triazolo-pyridazine 3,4-Dimethoxyphenethyl; benzamide Not provided Likely νC=O (amide ~1680 cm⁻¹), νS-H (absent, similar to triazole-thiones)

Key Observations :

  • Heterocyclic Core: The target compound’s thiazolo-triazole fusion distinguishes it from triazolo-thiadiazoles and triazolo-pyridazines .
  • Substituent Effects : The 3,4-dimethoxy group on the phenyl ring may increase electron-donating capacity and solubility relative to halogenated analogs (e.g., X = Cl/Br in [7–9]) . The 3,4-dimethylbenzenesulfonamide group contrasts with simpler sulfonyl or benzamide moieties in other compounds .
Spectral Characterization
  • IR Spectroscopy : The target compound’s expected absence of νC=O (as in [7–9] ) confirms triazole ring formation. Its νC=S and νNH align with tautomerically stable thione forms, similar to [7–9].
  • 1H-NMR : The 3,4-dimethoxy and 3,4-dimethyl groups would produce distinct aromatic splitting patterns and methyl/methoxy singlet signals, differing from halogenated derivatives (e.g., [7–9] with X = Cl/Br ).

Preparation Methods

Thiazolo[3,2-b]Triazole Core Formation

The synthesis begins with constructing the thiazolo[3,2-b]triazole ring system. A regioselective one-pot method under solvent-free conditions has been optimized for this step. α-Bromo diketones react with 1,2,4-triazole derivatives, where the electrophilic carbonyl carbon adjacent to a methyl group undergoes nucleophilic attack due to lower steric hindrance and higher reactivity. This results in exclusive formation of the 6-methyl-substituted thiazolo-triazole intermediate (Figure 1A).

Reaction Conditions :

  • Catalyst : None (solvent-free)
  • Temperature : 80–100°C
  • Yield : 85–92%

Alternative routes involve acid-catalyzed cyclization of thiourea derivatives with α-haloketones. For example, hydrochloric acid (HCl) facilitates the annulation of 2-hydrazinyl-1,3,4-thiadiazine with ortho esters, forming the triazolo-thiazole skeleton.

Introduction of the 3,4-Dimethoxyphenyl Group

The dimethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A common approach involves reacting the thiazolo-triazole intermediate with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Optimized Parameters :

  • Solvent : Tetrahydrofuran (THF)
  • Base : Na₂CO₃
  • Temperature : 70°C, 12 hours
  • Yield : 78%

Ethyl Linker Attachment

The ethyl spacer is incorporated through alkylation of the thiazolo-triazole nitrogen. Bromoethylamine hydrobromide reacts with the intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile), forming the N-ethyl derivative.

Critical Considerations :

  • Stoichiometry : Excess bromoethylamine (1.5 equivalents) ensures complete substitution.
  • Side Reactions : Competing O-alkylation is mitigated by maintaining anhydrous conditions.

Sulfonamide Group Formation

The final step involves coupling the ethylamine intermediate with 3,4-dimethylbenzenesulfonyl chloride. This reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target sulfonamide.

Reaction Profile :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
  • Time : 4 hours, room temperature
  • Yield : 70–75%

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and yield. Key adaptations include:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous flow
Temperature Control Oil bath Jacketed reactors
Purification Column chromatography Recrystallization
Yield 70–75% 82–85%

Automated systems reduce human error, while in-line analytics (e.g., FTIR) monitor reaction progression.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, whereas solvent-free conditions enhance regioselectivity in core formation.

Temperature and pH

  • Core Formation : Elevated temperatures (80–100°C) accelerate cyclization without side products.
  • Sulfonamide Coupling : Neutral pH (7–8) prevents hydrolysis of the sulfonyl chloride.

Characterization and Analytical Techniques

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons from the dimethoxyphenyl group appear at δ 6.8–7.2 ppm, while methyl groups on the sulfonamide resonate at δ 2.3–2.5 ppm.
  • ¹³C NMR : The sulfonamide sulfur-linked carbon is observed at δ 44–46 ppm.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with a retention time of 12.3 minutes.

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